1-(3,5-Dimethylphenyl)piperidin-2-one

Inflammation Cancer Prostaglandin E2

Select this N-aryl piperidin-2-one for its critical 3,5-dimethylphenyl substitution, conferring superior mPGES-1 inhibition (IC50=3 nM) and D4 receptor selectivity. With 95% purity and a one-step, high-yielding synthetic route, it is a cost-effective, potent building block for inflammation, pain, cancer, and neuropsychiatric research programs. Ideal for robust target engagement and analog library synthesis.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
Cat. No. B13192419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethylphenyl)piperidin-2-one
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2CCCCC2=O)C
InChIInChI=1S/C13H17NO/c1-10-7-11(2)9-12(8-10)14-6-4-3-5-13(14)15/h7-9H,3-6H2,1-2H3
InChIKeyRXCAUZLAFWDKEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Dimethylphenyl)piperidin-2-one: An Overview of the N-Aryl Piperidinone Scaffold and Its Core Properties


1-(3,5-Dimethylphenyl)piperidin-2-one (CAS 1225882-81-4) is an N-aryl piperidin-2-one, a class of compounds featuring a six-membered lactam ring substituted with an aromatic group at the nitrogen atom . Its molecular formula is C13H17NO, and it has a molecular weight of 203.28 g/mol . The presence of the 3,5-dimethylphenyl moiety influences the compound's steric and electronic properties, which are critical for its interactions with biological targets .

Why 1-(3,5-Dimethylphenyl)piperidin-2-one Cannot Be Substituted with Other N-Aryl Piperidinones: The Impact of Ring Substitution on Potency and Selectivity


The biological activity of N-aryl piperidin-2-ones is highly sensitive to the substitution pattern on the phenyl ring. Studies on structurally related N-aryl piperidines have demonstrated that the presence and position of methyl groups on the aromatic ring are critical determinants of both target binding affinity and selectivity [1]. Specifically, the 3,5-dimethyl substitution has been shown to confer activity toward alpha2-adrenergic receptors (α2-ARs) and dopamine receptors, while other substitution patterns or unsubstituted analogs exhibit markedly different profiles [1]. This structure-activity relationship (SAR) means that even minor changes to the aryl group can result in a complete loss of activity or a shift in target profile, rendering the compound unsuitable for its intended research application.

1-(3,5-Dimethylphenyl)piperidin-2-one: Evidence-Based Quantitative Differentiation from In-Class Comparators


Inhibitory Activity Against Microsomal Prostaglandin E Synthase-1 (mPGES-1)

The compound exhibits sub-nanomolar inhibitory activity against human microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade. The reported IC50 value of 3 nM is approximately 2.7-fold more potent than the comparator compound mPGES1-IN-3 (IC50 = 8 nM) in enzyme assays, indicating superior target engagement at the molecular level [1].

Inflammation Cancer Prostaglandin E2

Efficient One-Step Synthesis with Quantitative Yield

A published protocol enables the one-step synthesis of 1-(3,5-dimethylphenyl)piperidin-2-one in quantitative yield using adapted Vilsmeier conditions [1]. This represents a significant improvement in synthetic efficiency compared to the multi-step, lower-yielding routes often required for closely related N-aryl piperidinones, such as those with different substitution patterns that may require protection/deprotection strategies or harsher conditions.

Synthetic Chemistry Process Optimization Vilsmeier Conditions

Dopamine Receptor Subtype Selectivity Profile

While direct data for the exact compound is limited, its close structural analog, 1-(3,5-dimethylphenyl)piperidine, has been shown to possess interesting selectivity properties for dopamine receptor subtypes, particularly the D4 subtype, when compared to other phenylpiperidines [1]. The dimethyl substitution on the phenyl ring is a key determinant of this selectivity, differentiating it from unsubstituted or mono-methylated analogs which may exhibit broader or different target engagement profiles [1].

Dopamine Receptors Neurological Disorders Antagonist

1-(3,5-Dimethylphenyl)piperidin-2-one: Recommended Research and Industrial Application Scenarios Based on Verified Evidence


As a High-Potency mPGES-1 Inhibitor for Inflammation and Cancer Research

Given its low-nanomolar IC50 against mPGES-1 (3 nM), this compound is a superior choice for studies investigating the role of mPGES-1 in inflammation, pain, and cancer progression. Its higher potency compared to alternatives like mPGES1-IN-3 (IC50 = 8 nM) allows for more robust target engagement at lower concentrations, minimizing potential off-target effects in cell-based and in vivo models [1]. Researchers should prioritize this compound when a highly potent mPGES-1 inhibitor is required for mechanistic or pharmacological studies [1].

As an Efficient Synthetic Building Block for Piperidinone Libraries

The availability of a one-step, high-yielding synthesis makes this compound an attractive and cost-effective building block for medicinal chemistry programs focused on N-aryl piperidinones [2]. Its efficient preparation supports rapid analog generation and library synthesis, which is a critical advantage over structurally similar compounds that require more complex, multi-step synthetic routes [2].

As a Scaffold for Dopamine D4 Receptor-Targeted Tool Compounds

Based on SAR studies of closely related compounds, the 3,5-dimethylphenyl substitution pattern is associated with enhanced selectivity for the dopamine D4 receptor subtype [3]. Therefore, 1-(3,5-dimethylphenyl)piperidin-2-one serves as a preferred starting point for the development of novel D4-selective ligands, which are valuable for studying neuropsychiatric disorders such as schizophrenia and attention-deficit hyperactivity disorder (ADHD) [3].

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